molecular formula C25H22BrNO3 B11277169 5-(2-bromophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-bromophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11277169
M. Wt: 464.3 g/mol
InChI Key: XDFQOKDRUHJGLZ-UHFFFAOYSA-N
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Description

5-(2-bromophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes bromine, hydroxyl, methoxy, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the bromophenyl, hydroxy, methoxy, and phenylethyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-bromophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the bromine atom with a nucleophile results in a new substituted product.

Scientific Research Applications

5-(2-bromophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 5-(2-bromophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C25H22BrNO3

Molecular Weight

464.3 g/mol

IUPAC Name

2-(2-bromophenyl)-4-hydroxy-3-(4-methoxyphenyl)-1-(2-phenylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H22BrNO3/c1-30-19-13-11-18(12-14-19)22-23(20-9-5-6-10-21(20)26)27(25(29)24(22)28)16-15-17-7-3-2-4-8-17/h2-14,23,28H,15-16H2,1H3

InChI Key

XDFQOKDRUHJGLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3Br)CCC4=CC=CC=C4)O

Origin of Product

United States

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